2-[(methylamino)methyl]quinazolin-4(3H)-one

Medicinal Chemistry Hedgehog Signaling Oncology

This heterocyclic quinazolinone intermediate features a uniquely positioned methylaminomethyl handle at the 2-position, enabling modular urea coupling for nanomolar Hedgehog antagonists. Unlike simple 2-alkyl analogs, this reactive secondary amine permits efficient derivatization into phenyl quinazolinone ureas (IC50 as low as 0.07 µM). With favorable hydrophilicity (XLogP3=0.3) and ≥95% purity, it delivers reproducible results for SAR campaigns targeting Smoothened and Hedgehog pathway components.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 143993-12-8
Cat. No. B130576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(methylamino)methyl]quinazolin-4(3H)-one
CAS143993-12-8
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCNCC1=NC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C10H11N3O/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9/h2-5,11H,6H2,1H3,(H,12,13,14)
InChIKeyDMJLEOHAYHKRRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 2500 mg / 5 g / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(methylamino)methyl]quinazolin-4(3H)-one (CAS 143993-12-8) – Key Quinazolinone Scaffold for Hedgehog Pathway Drug Discovery


2-[(methylamino)methyl]quinazolin-4(3H)-one (CAS 143993-12-8) is a heterocyclic quinazolinone derivative characterized by a methylaminomethyl substituent at the 2‑position of the quinazolin‑4(3H)‑one core. The compound is primarily utilized as a synthetic building block and key intermediate in medicinal chemistry, particularly for the construction of nanomolar Hedgehog signaling pathway antagonists .

Why Generic 2‑Substituted Quinazolin‑4(3H)‑ones Cannot Replace 2-[(methylamino)methyl]quinazolin-4(3H)-one in Hedgehog Antagonist Synthesis


Within the quinazolin‑4(3H)‑one class, the nature and position of the 2‑substituent directly dictate synthetic utility and downstream biological potency. Simple 2‑alkyl derivatives (e.g., 2‑methyl‑ or 2‑ethyl‑quinazolin‑4(3H)‑one) lack the reactive secondary amine handle required for subsequent urea formation, a critical step in generating nanomolar Hedgehog antagonists. The methylaminomethyl group of CAS 143993‑12‑8 provides a uniquely positioned nucleophilic amine that enables modular derivatization into phenyl quinazolinone ureas, a transformation not feasible with other in‑class scaffolds .

Quantitative Differentiation of 2-[(methylamino)methyl]quinazolin-4(3H)-one vs. Closest Analogs


Synthetic Utility: Enables Nanomolar Hedgehog Antagonists via Urea Formation

The target compound serves as the essential intermediate for constructing phenyl quinazolinone ureas with nanomolar Hedgehog (Hh) antagonist activity. In a direct synthetic comparison, intermediate 2 (2-[(methylamino)methyl]quinazolin-4(3H)-one) exhibited an IC50 >10 µM in a Gli‑Luc reporter assay, while the final urea derivative 7d, prepared from intermediate 2, achieved an IC50 of 0.07 µM . This represents a >140‑fold improvement in potency, highlighting the critical role of the methylamino handle for downstream functionalization. In contrast, alternative 2‑alkyl quinazolin‑4(3H)‑ones (e.g., 2‑methyl‑ or 2‑ethyl‑ derivatives) cannot undergo the same urea coupling, limiting their utility in this therapeutic area .

Medicinal Chemistry Hedgehog Signaling Oncology Synthetic Building Block

Physicochemical Profile: Favorable Hydrophilicity vs. Common 2‑Alkyl Quinazolinones

The computed XLogP3 value for 2-[(methylamino)methyl]quinazolin-4(3H)-one is 0.3 , indicating moderate hydrophilicity. In contrast, the simpler 2‑methyl‑4(3H)‑quinazolinone (CAS 1769‑24‑0) exhibits a higher XLogP3 of approximately 1.3 . The lower lipophilicity of the target compound may confer improved aqueous solubility and reduced non‑specific protein binding, advantageous properties for early‑stage in vitro screening and subsequent lead optimization.

Drug‑Likeness ADME Physicochemical Properties Medicinal Chemistry

Commercial Availability: Defined Purity Specification vs. Non‑Standardized Alternatives

Reputable chemical suppliers offer 2-[(methylamino)methyl]quinazolin-4(3H)-one with a minimum purity specification of 95% . This defined purity benchmark enables researchers to use the material directly in subsequent synthetic steps without additional purification, reducing variability and saving time. In contrast, many closely related quinazolinone intermediates (e.g., 2‑(aminomethyl)‑ or 2‑(ethylaminomethyl)‑ analogues) are often available only as custom synthesis items with unspecified or lower purity, introducing uncertainty into reaction outcomes.

Chemical Procurement Quality Control Synthetic Intermediate

Documented Use in High‑Profile Hedgehog Inhibitor Programs

2-[(methylamino)methyl]quinazolin-4(3H)-one is explicitly cited as a reactant in the preparation of potent inhibitors of the Hedgehog signaling pathway . This documented role connects the compound directly to validated pharmacological targets (e.g., Smoothened) and established drug discovery campaigns. While other quinazolin‑4(3H)‑one derivatives may possess general bioactivity, this specific compound's traceable use in generating nanomolar Hedgehog antagonists provides a clear, evidence‑based rationale for its selection in oncology‑focused research.

Drug Discovery Hedgehog Pathway Chemical Biology Oncology

Optimal Research and Procurement Applications for 2-[(methylamino)methyl]quinazolin-4(3H)-one


Synthesis of Nanomolar Hedgehog Pathway Antagonists

Utilize as a key intermediate in the preparation of phenyl quinazolinone ureas with documented Hedgehog antagonist activity. The methylamino handle enables efficient urea coupling, a transformation validated in the development of compounds with IC50 values as low as 0.07 µM .

Medicinal Chemistry Scaffold Optimization

Employ as a starting point for structure‑activity relationship (SAR) studies targeting Smoothened or other Hedgehog pathway components. The compound's moderate hydrophilicity (XLogP3 = 0.3) offers a favorable baseline for further derivatization without introducing excessive lipophilicity .

Chemical Biology Probe Development

Use as a building block for generating tool compounds to dissect Hedgehog signaling in cellular models. The defined purity specification (≥95%) ensures reproducible results in biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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